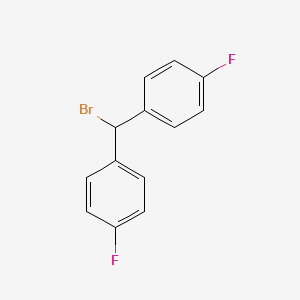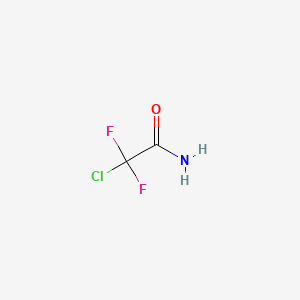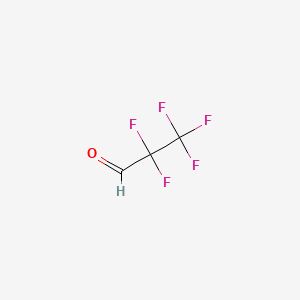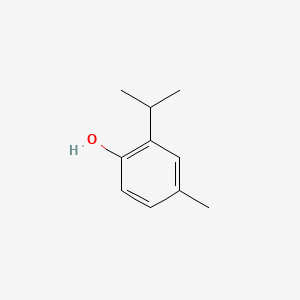
2-异丙基-4-甲基苯酚
描述
2-Isopropyl-4-methylphenol, also known as thymol, is a natural monoterpenoid phenol derivative of p-cymene. It is commonly found in the essential oils of thyme (Thymus vulgaris) and other plants. This compound is known for its pleasant aromatic odor and strong antiseptic properties .
科学研究应用
2-Isopropyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in antiseptic formulations and as an active ingredient in mouthwashes and throat lozenges.
Industry: Utilized in the production of cosmetics, perfumes, and food preservatives due to its antioxidant properties
生化分析
Biochemical Properties
2-Isopropyl-4-methylphenol has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . The noteworthy effects of 2-Isopropyl-4-methylphenol are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) effects .
Cellular Effects
2-Isopropyl-4-methylphenol has been shown to exhibit strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton . Actions on influenza virus have also been confirmed . It suppresses oxidation and prevents degradation of co-existing materials, which is advantageous for preservation of the quality of preparations including cosmetics in which large amounts of materials that are likely to degrade by oxidation such as oils and fats, perfumes, vitamins, and hormones are contained .
Molecular Mechanism
The derivative of 2-Isopropyl-4-methylphenol, named 4-(hydroxymethyl)-2-isopropyl-5-methylphenol, was synthesized by the hydroxymethylation of thymol . The phenolates as nucleophiles reacted with methanol which yielded hydroxymethylphenols at alkaline pH .
Temporal Effects in Laboratory Settings
2-Isopropyl-4-methylphenol is highly stable and retains its properties over an extended period of time . It has been found that 2-Isopropyl-4-methylphenol delayed the oxidation induction time by 3 hours at 0.01% and by 9 hours at 0.04% .
Dosage Effects in Animal Models
The protective effect shown by morphine administration at a dose of 3 mg/kg was 87.7%, while 2-Isopropyl-4-methylphenol at doses of 25, 50, and 100 mg/kg showed protective effects of 61.5, 69.2, and 73.4%, respectively .
Metabolic Pathways
It is known that 2-Isopropyl-4-methylphenol exerts its effects via maintaining ionic homeostasis .
准备方法
Synthetic Routes and Reaction Conditions: 2-Isopropyl-4-methylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrially, 2-Isopropyl-4-methylphenol is produced by the alkylation of m-cresol with propylene in the presence of a solid acid catalyst. This method is preferred due to its efficiency and scalability. The reaction is carried out at elevated temperatures and pressures to maximize yield .
化学反应分析
Types of Reactions: 2-Isopropyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thymohydroquinone and thymobenzoquinone.
Reduction: Reduction reactions typically yield dihydrothymol.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thymohydroquinone, thymobenzoquinone.
Reduction: Dihydrothymol.
Substitution: Halogenated derivatives such as 2-isopropyl-4-methyl-6-bromophenol.
作用机制
The antimicrobial activity of 2-Isopropyl-4-methylphenol is primarily due to its ability to disrupt the cell membranes of bacteria and fungi. It interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. This compound also inhibits the synthesis of essential cellular components, further contributing to its antimicrobial effects .
相似化合物的比较
2-Isopropyl-4-methylphenol is often compared with other phenolic compounds such as carvacrol and eugenol. While all these compounds exhibit antimicrobial properties, 2-Isopropyl-4-methylphenol is unique due to its higher stability and lower toxicity. Similar compounds include:
Carvacrol: Found in oregano oil, known for its strong antimicrobial activity.
Eugenol: Found in clove oil, used for its analgesic and antiseptic properties.
2-Isopropyl-4-methylphenol stands out due to its balanced profile of efficacy, safety, and stability, making it a versatile compound in various applications.
属性
IUPAC Name |
4-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTPUJAJSXTJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052104 | |
| Record name | 2-Isopropyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-56-9 | |
| Record name | Isothymol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropyl-4-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isopropyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYL-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIM60IN3PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions 2-Isopropyl-4-methylphenol exhibiting allelopathic activity. Can you elaborate on its potential mechanism of action in plants?
A: While the exact mechanism of action of 2-Isopropyl-4-methylphenol on plant growth isn't explicitly detailed in the provided research [], its allelopathic effects likely stem from its phenolic structure. Phenolic compounds are known to interfere with various plant physiological processes. Possible mechanisms include:
Q2: The study highlights the antioxidant properties of 2-Isopropyl-4-methylphenol. What structural features contribute to this activity?
A: The antioxidant capacity of 2-Isopropyl-4-methylphenol is primarily attributed to the presence of the phenolic hydroxyl group (-OH) on its aromatic ring. This structural feature allows it to act as an effective radical scavenger by donating hydrogen atoms (H•) to neutralize free radicals like DPPH and H₂O₂ []. The presence of isopropyl and methyl substituents on the aromatic ring can further influence its antioxidant activity by contributing to steric hindrance and electron-donating effects. These factors can impact the stability of the phenoxy radical formed after donating the hydrogen atom, influencing its ability to scavenge additional free radicals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


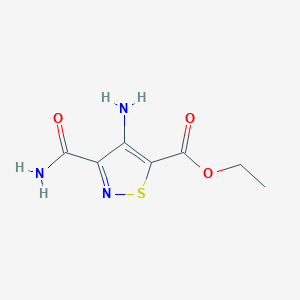
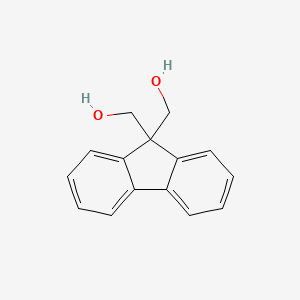


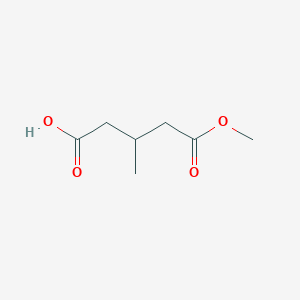
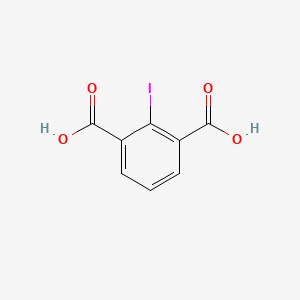
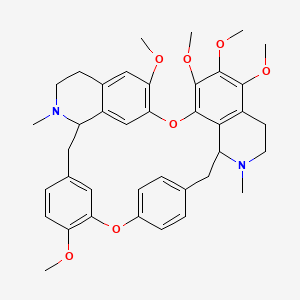
![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)

